molecular formula C29H33N5O2S2 B15085465 2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 477735-25-4

2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B15085465
CAS-Nummer: 477735-25-4
Molekulargewicht: 547.7 g/mol
InChI-Schlüssel: MAJBJTJQFVJAEP-CLCOLTQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core (pyridine and pyrimidine rings) with multiple substituents. Its structure includes:

  • 9-Methyl group: A methyl substituent on the pyrido[1,2-a]pyrimidin-4-one core, which may influence steric and electronic properties .
  • (Z)-Configured thiazolidinone moiety: A 3-pentyl-substituted thioxo-thiazolidinone ring linked via a conjugated methylidene group. The Z-configuration ensures spatial alignment critical for binding .

Its structural features align with derivatives investigated for antimicrobial and enzyme-inhibitory activities .

Eigenschaften

CAS-Nummer

477735-25-4

Molekularformel

C29H33N5O2S2

Molekulargewicht

547.7 g/mol

IUPAC-Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-3-4-8-13-34-28(36)24(38-29(34)37)19-23-26(30-25-21(2)10-9-14-33(25)27(23)35)32-17-15-31(16-18-32)20-22-11-6-5-7-12-22/h5-7,9-12,14,19H,3-4,8,13,15-18,20H2,1-2H3/b24-19-

InChI-Schlüssel

MAJBJTJQFVJAEP-CLCOLTQESA-N

Isomerische SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Kanonische SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions and reagents

Analyse Chemischer Reaktionen

2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

Key structural variations among analogues include:

Compound Core Structure Substituents Key Functional Groups Biological Activity
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Benzylpiperazinyl, 9-methyl, (Z)-3-pentyl-thiazolidinone Thioxo-thiazolidinone, benzylpiperazine Potential enzyme inhibition (hypothesized)
Compound 10 () Pyrido[1,2-a]pyrimidin-4-one 2-Phenyl, 3-hydroxy Phenol, catechol Aldose reductase inhibition (IC₅₀ = 0.21 µM)
Compound 50 () Pyrido[1,2-a]pyrimidin-4-one 3-Aminothiazole Thiazole, amino Low-yield synthesis (11–42%), uncharacterized activity
Compound 2 () Pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl)-thiazolidinone Methoxyethyl, thioxo Structural analog with modified solubility
Patent Derivatives (–11) Pyrido[1,2-a]pyrimidin-4-one Piperidin-4-yl, indazol-5-yl Heteroaryl, alkylpiperazine Broad patent claims for therapeutic use

Key Observations :

  • Substituent Impact: The 3-pentyl-thiazolidinone group in the target compound may enhance lipophilicity compared to shorter-chain analogues (e.g., 3-ethyl in ). However, excessive chain length could reduce binding specificity .
  • Enzyme Inhibition: Hydroxy or catechol groups (e.g., Compound 10 in ) significantly boost aldose reductase inhibition, whereas the target compound’s thioxo-thiazolidinone may prioritize redox or metal-binding interactions .
  • Synthetic Challenges : Low yields (11–42%) in fused pyrimidin-4-ones () highlight the difficulty of synthesizing complex derivatives like the target compound .
Pharmacological and Physicochemical Properties
  • Aldose Reductase Inhibition: Pyrido[1,2-a]pyrimidin-4-ones with electron-rich substituents (e.g., hydroxy, catechol) show submicromolar IC₅₀ values. The target compound’s thioxo-thiazolidinone may mimic these effects via sulfur-mediated interactions .
  • Antioxidant Activity: Catechol derivatives () exhibit radical-scavenging properties, absent in the target compound due to its non-phenolic structure .
  • Antimicrobial Potential: 3-Nitro-pyrido[1,2-a]pyrimidin-4-ones () demonstrate anti-parasitic activity, suggesting the target compound’s thiazolidinone could be optimized for similar applications .

Research Findings and Data

Structural Analysis
  • Crystallography : While direct data for the target compound is lacking, derivatives like 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine () reveal orthorhombic packing (space group Pccn), suggesting similar derivatives may adopt defined conformations .
  • Docking Simulations : For aldose reductase inhibitors (), hydroxy groups form hydrogen bonds with catalytic residues (Tyr48, His110). The target compound’s thioxo group may instead interact with hydrophobic pockets .

Biologische Aktivität

The compound 2-(4-Benzyl-1-piperazinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available information regarding its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound can be classified as a thiazolidinone derivative, which is known for various biological activities. The structural formula can be represented as follows:

C27H29N5O2S\text{C}_{27}\text{H}_{29}\text{N}_{5}\text{O}_{2}\text{S}

Structural Components

  • Piperazine Ring : Contributes to the compound's ability to interact with biological targets.
  • Thiazolidinone Moiety : Known for its role in anti-inflammatory and antimicrobial activities.
  • Pyrido[1,2-A]pyrimidinone Framework : Imparts additional pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate broad-spectrum antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) for comparable thiazolidinones was reported to be as low as 50 μg/mL against tested organisms .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazolidinones have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have identified that modifications in the thiazolidinone moiety can enhance cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that thiazolidinones can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antibacterial Efficacy

A study evaluating various thiazolidinone derivatives found that compounds with similar structures to the target compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the thiazolidinone ring in modulating activity .

Study 2: Anticancer Activity

In a series of experiments, derivatives of thiazolidinones were tested against several cancer cell lines. Notably, compounds with a piperazine substituent exhibited enhanced cytotoxicity compared to those without. The study concluded that structural modifications could lead to improved therapeutic agents against resistant cancer strains .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialBroad-spectrum activity against bacteria
AnticancerCytotoxic effects on MDA-MB-231 and NUGC-3 cells
MechanismEnzyme inhibition and apoptosis induction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.